molecular formula C23H27NO4S B2632367 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one CAS No. 899217-58-4

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2632367
CAS No.: 899217-58-4
M. Wt: 413.53
InChI Key: DIODVGIAZYHOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with butyl, ethyl, and ethoxybenzenesulfonyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one typically involves multi-step synthetic routes. One common approach is the electrophilic aromatic substitution reaction, where the quinoline core is functionalized with the desired substituents. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents that facilitate the desired transformations. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(23(25)20-15-17(5-2)8-13-21(20)24)29(26,27)19-11-9-18(10-12-19)28-6-3/h8-13,15-16H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIODVGIAZYHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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